molecular formula C11H26N2S2 B12550903 Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis- CAS No. 190121-81-4

Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-

Katalognummer: B12550903
CAS-Nummer: 190121-81-4
Molekulargewicht: 250.5 g/mol
InChI-Schlüssel: QDMJFAAQWFACMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfur and nitrogen atoms. It is known for its distinctive odor and is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- typically involves the reaction of ethanethiol with a propanediylbis(ethylimino) compound under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

    Reduction: It can be reduced to form simpler thiol compounds.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include disulfides, simpler thiols, and substituted ethanethiol derivatives. These products have various applications in chemical synthesis and industrial processes.

Wissenschaftliche Forschungsanwendungen

Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis-: A similar compound with a methyl group instead of an ethyl group.

    2,2’-(Ethylenedioxy)diethanethiol: Another related compound with an ethylenedioxy group.

Uniqueness

Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is unique due to its specific structure, which includes both sulfur and nitrogen atoms This structure gives it distinct chemical properties and reactivity compared to similar compounds

Eigenschaften

CAS-Nummer

190121-81-4

Molekularformel

C11H26N2S2

Molekulargewicht

250.5 g/mol

IUPAC-Name

2-[ethyl-[3-[ethyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol

InChI

InChI=1S/C11H26N2S2/c1-3-12(8-10-14)6-5-7-13(4-2)9-11-15/h14-15H,3-11H2,1-2H3

InChI-Schlüssel

QDMJFAAQWFACMI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCCN(CC)CCS)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.